

N-Phenyltetrafluorophthalimide: A Novel Compound for Scientific Exploration

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Compound of Interest

Compound Name: *N-Phenyltetrafluorophthalimide*

Cat. No.: *B056102*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyltetrafluorophthalimide is a fluorinated aromatic imide with significant potential for applications in medicinal chemistry and materials science. The incorporation of a tetrafluorinated phthalimide moiety onto a phenyl ring introduces unique physicochemical properties that can influence biological activity and material characteristics. This technical guide provides a comprehensive overview of **N-Phenyltetrafluorophthalimide**, including its synthesis, chemical properties, and potential biological activities based on current scientific literature. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and industrial applications of this novel compound.

Chemical and Physical Properties

N-Phenyltetrafluorophthalimide is a solid at room temperature with the chemical formula $C_{14}H_5F_4NO_2$ and a molecular weight of 295.19 g/mol. The table below summarizes its key physicochemical properties.

Property	Value	Reference
CAS Number	116508-58-8	
Molecular Formula	C ₁₄ H ₅ F ₄ NO ₂	
Molecular Weight	295.19 g/mol	
Melting Point	206-208 °C	
Boiling Point (Predicted)	422.1 ± 55.0 °C	
Density (Predicted)	1.607 ± 0.06 g/cm ³	

Synthesis of N-Phenyltetrafluorophthalimide

The synthesis of **N-Phenyltetrafluorophthalimide** can be achieved through a two-step process involving the initial formation of N-phenyl-tetrachlorophthalimide, followed by a halogen exchange (fluorination) reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-phenyl-3,4,5,6-tetrachlorophthalimide

This step involves the imidization of tetrachlorophthalic anhydride with aniline.

- Materials:
 - Tetrachlorophthalic anhydride
 - Aniline
 - Glacial acetic acid
 - Hexadecyltrimethylammonium bromide (optional, as a phase transfer catalyst)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve tetrachlorophthalic anhydride in glacial acetic acid.

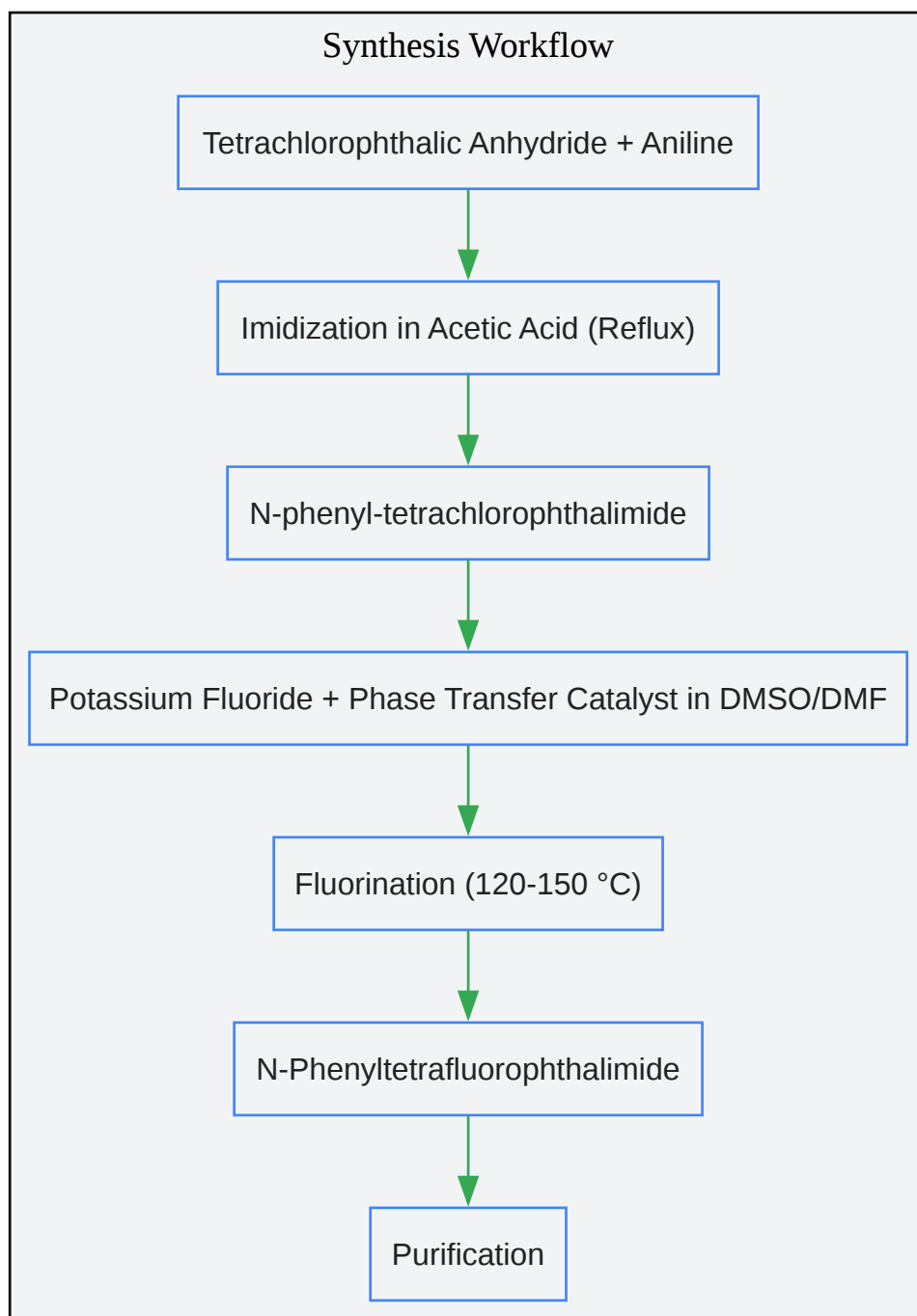
- Add aniline to the solution. A typical molar ratio of tetrachlorophthalic anhydride to aniline is 1.1:1.[\[1\]](#)
- (Optional) Add a catalytic amount of hexadecyltrimethylammonium bromide.
- Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 0.5 to 4 hours.
[\[1\]](#)[\[2\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- The precipitated product, N-phenyl-tetrachlorophthalimide, is collected by vacuum filtration, washed with water, and dried.

Step 2: Fluorination of N-phenyl-3,4,5,6-tetrachlorophthalimide

This step involves a halogen exchange reaction to replace the chlorine atoms with fluorine atoms. The following protocol is adapted from the synthesis of a similar compound, 3,4,5,6-tetrafluoro-N-methylphthalimide.[\[3\]](#)

- Materials:
 - N-phenyl-3,4,5,6-tetrachlorophthalimide
 - Potassium fluoride (anhydrous)
 - Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
 - Phase transfer catalyst (e.g., tetrakis(diethylamino)phosphonium bromide or PEG-6000)
- Procedure:
 - In a reaction vessel equipped with a mechanical stirrer and a temperature controller, add anhydrous potassium fluoride to the solvent (DMSO or DMF).
 - Heat the mixture to ensure the solvent is dehydrated.

- Add N-phenyl-3,4,5,6-tetrachlorophthalimide and the phase transfer catalyst to the mixture.
- Purge the reaction vessel with nitrogen.
- Heat the reaction mixture to a temperature between 120 °C and 150 °C and maintain for 2 to 8 hours, potentially under a slight positive pressure (0.01-0.5 MPa).^[3]
- Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to approximately 50 °C.
- Filter the mixture to remove potassium chloride and other solid byproducts.
- The filtrate is then concentrated under reduced pressure and the crude product is purified, for example, by recrystallization, to yield **N-Phenyltetrafluorophthalimide**.



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A generalized workflow for the synthesis of **N-Phenyltetrafluorophthalimide**.

Potential Biological Activities

While specific biological data for **N-Phenyltetrafluorophthalimide** is limited, the broader class of N-phenylphthalimide and tetrafluorophthalimide derivatives has been investigated for various therapeutic and agricultural applications.

Anti-inflammatory Activity

A tetrafluorophthalimide derivative, LASSBio-1439, has demonstrated significant anti-inflammatory properties. In an in vitro assay using lipopolysaccharide (LPS)-stimulated murine macrophages, LASSBio-1439 exhibited a 50% inhibition of Tumor Necrosis Factor-alpha (TNF- α) production at a concentration of 100 μ M.[4][5] This suggests that the tetrafluorophthalimide moiety may contribute to the modulation of inflammatory pathways.

Compound	Assay	Concentration	% TNF- α Inhibition	Reference
LASSBio-1439	LPS-stimulated murine macrophages	100 μ M	50%	[4]
Thalidomide	LPS-stimulated murine macrophages	100 μ M	33%	[4]

Herbicidal Activity as Protoporphyrinogen Oxidase (PPO) Inhibitors

N-phenylphthalimide derivatives are a known class of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. [2][6] Studies on various substituted N-phenylphthalimides have shown potent herbicidal activity against a range of weed species.[2][6] The tetrafluorinated phenyl ring in **N-Phenyltetrafluorophthalimide** could potentially enhance its interaction with the PPO enzyme, making it a candidate for further investigation as a novel herbicide.

Anticonvulsant Activity

Several N-phenylphthalimide derivatives have been screened for their anticonvulsant potential. [7] Studies have shown that substitutions on both the phthalimide and the N-phenyl ring can

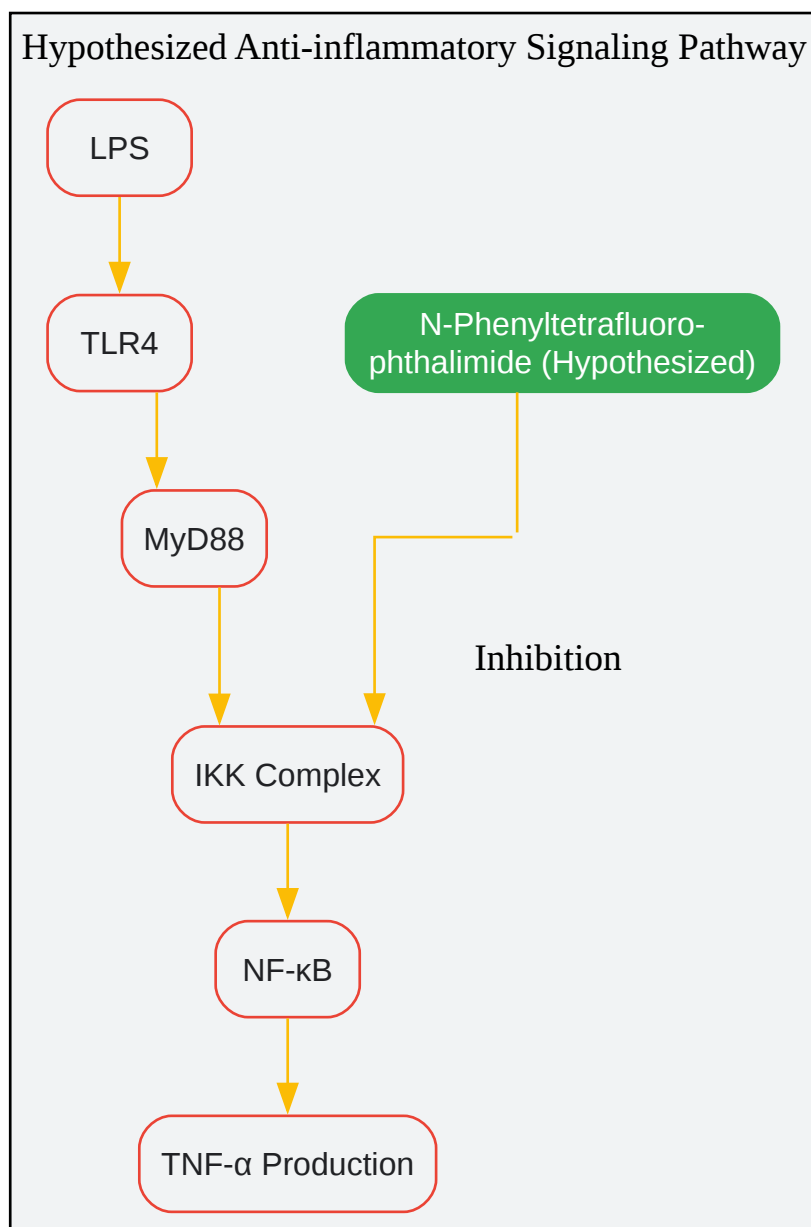
significantly influence the anticonvulsant activity, with some derivatives showing potent effects in animal models of seizures.[7]

Antimicrobial and Anticancer Activities

The phthalimide scaffold is present in a number of compounds with demonstrated antimicrobial and anticancer activities.[8][9] The introduction of fluorine atoms can often enhance the biological activity of a molecule. Therefore, **N-Phenyltetrafluorophthalimide** represents a scaffold of interest for the development of new antimicrobial and anticancer agents.

Potential Signaling Pathway Modulation

Based on the observed anti-inflammatory activity of a related tetrafluorophthalimide derivative, a potential mechanism of action for **N-Phenyltetrafluorophthalimide** could involve the modulation of inflammatory signaling pathways. The inhibition of TNF- α production suggests a possible interaction with the NF- κ B signaling pathway, a central regulator of inflammation.



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Hypothesized modulation of the NF-κB signaling pathway.

Conclusion

N-Phenyltetrafluorophthalimide is a novel compound with a promising chemical scaffold for the development of new therapeutic agents and agrochemicals. Its synthesis is achievable through established chemical transformations. Based on the biological activities of related compounds, **N-Phenyltetrafluorophthalimide** warrants further investigation for its potential

anti-inflammatory, herbicidal, anticonvulsant, antimicrobial, and anticancer properties. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing molecule.

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